molecular formula C14H12Cl2N2 B12683109 Bis(4-chloro-2-methylphenyl)diazene CAS No. 22237-33-8

Bis(4-chloro-2-methylphenyl)diazene

Cat. No.: B12683109
CAS No.: 22237-33-8
M. Wt: 279.2 g/mol
InChI Key: OZDRHNMGLLLVRU-UHFFFAOYSA-N
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Description

Bis(4-chloro-2-methylphenyl)diazene is an organic compound with the molecular formula C14H10Cl2N2. It is a diazene derivative, characterized by the presence of two phenyl rings substituted with chlorine and methyl groups. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-chloro-2-methylphenyl)diazene typically involves the reaction of 4-chloro-2-methylaniline with nitrous acid, followed by a coupling reaction with another molecule of 4-chloro-2-methylaniline. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the diazene linkage.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chloro-2-methylphenyl)diazene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azoxy compounds.

    Reduction: Reduction reactions can convert the diazene linkage to hydrazine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the phenyl rings, leading to further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.

Major Products Formed

    Oxidation: Azoxy compounds.

    Reduction: Hydrazine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Bis(4-chloro-2-methylphenyl)diazene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Bis(4-chloro-2-methylphenyl)diazene involves its interaction with specific molecular targets, leading to various biological effects. The compound can interact with enzymes and proteins, altering their function and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Bis(4-chloro-phenyl)diazene: Similar structure but lacks the methyl groups.

    Bis(4-methoxyphenyl)diazene: Contains methoxy groups instead of chlorine and methyl groups.

    Azoxybenzene: A related compound with different substituents on the phenyl rings.

Uniqueness

Bis(4-chloro-2-methylphenyl)diazene is unique due to the specific combination of chlorine and methyl substituents on the phenyl rings, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

22237-33-8

Molecular Formula

C14H12Cl2N2

Molecular Weight

279.2 g/mol

IUPAC Name

bis(4-chloro-2-methylphenyl)diazene

InChI

InChI=1S/C14H12Cl2N2/c1-9-7-11(15)3-5-13(9)17-18-14-6-4-12(16)8-10(14)2/h3-8H,1-2H3

InChI Key

OZDRHNMGLLLVRU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=NC2=C(C=C(C=C2)Cl)C

Origin of Product

United States

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